Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Description
Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a chromeno[2,3-c]pyrrole derivative characterized by a fused tricyclic core, a 7-methyl substituent, and a 3-(dimethylamino)propyl side chain. The dimethylamino propyl group may enhance solubility and influence interactions with biological targets, while the methyl benzoate moiety contributes to structural diversity.
Properties
Molecular Formula |
C25H26N2O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H26N2O5/c1-15-6-11-19-18(14-15)22(28)20-21(16-7-9-17(10-8-16)25(30)31-4)27(13-5-12-26(2)3)24(29)23(20)32-19/h6-11,14,21H,5,12-13H2,1-4H3 |
InChI Key |
WSZBRUGBGLBDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The MCR proceeds via sequential nucleophilic additions:
-
Imine Formation : 2-Oxo-2H-chromene-3-carbaldehyde reacts with aniline to generate an imine intermediate.
-
Isocyanide Insertion : The isocyanide undergoes-insertion into the imine, forming an α-amino amidine intermediate.
-
Cyclization Precursor : The amidine intermediate adopts a conformation amenable to intramolecular Michael addition under basic conditions.
Optimized Conditions :
-
Solvent : Methanol or toluene
-
Catalyst : p-Toluenesulfonic acid (0.05 equiv.)
-
Temperature : Room temperature for MCR; 90°C for cyclization
-
Base : Pyridine (3 equiv.) facilitates deprotonation and activates the Michael acceptor.
Functionalization with Dimethylaminopropyl and Benzoate Groups
Introduction of the Dimethylaminopropyl Side Chain
The dimethylaminopropyl group is introduced via alkylation of the pyrrol nitrogen. This step typically follows core scaffold formation:
-
Alkylation Reaction :
-
Reagent : 3-(Dimethylamino)propyl chloride or bromide
-
Base : Triethylamine or K₂CO₃
-
Solvent : Dichloromethane or acetonitrile
-
Yield : 65–75% (estimated from analogous reactions).
-
Mechanistic Insight : The secondary amine in the pyrrol ring acts as a nucleophile, displacing the halide in an SN2 reaction. Steric hindrance from the chromeno-pyrrol scaffold necessitates prolonged reaction times (12–24 hours).
Esterification for Benzoate Attachment
The methyl benzoate group is installed via esterification or nucleophilic substitution:
-
Mitsunobu Reaction :
-
Reagents : Methyl 4-hydroxybenzoate, triphenylphosphine, diethyl azodicarboxylate (DEAD)
-
Solvent : Tetrahydrofuran (THF)
-
Yield : 70–80%.
-
-
Direct Alkylation :
-
Reagent : Methyl 4-(bromomethyl)benzoate
-
Base : NaH or DBU
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C.
-
Synthetic Route Integration and Optimization
A representative synthetic pathway integrates the above steps:
Step 1 : MCR of 7-methyl-2-oxo-2H-chromene-3-carbaldehyde (1a ), 4-chloroaniline (2a ), and tert-butyl isocyanide (3a ) yields α-amino amidine intermediate 4a (87% yield).
Step 2 : Cyclization of 4a in toluene with pyridine at 90°C forms the chromeno-pyrrol core (5a ).
Step 3 : Alkylation of 5a with 3-(dimethylamino)propyl bromide introduces the side chain.
Step 4 : Esterification with methyl 4-(bromomethyl)benzoate completes the synthesis.
Table 1 : Comparison of Cyclization Conditions for Chromeno-Pyrrol Core Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Toluene | 90 | 68 |
| Et₃N | Toluene | 90 | 12 |
| DBU | DMF | 100 | 25 |
| NaOAc | MeOH | 65 | <5 |
Data adapted from Lai and Che.
Purification and Characterization
Purification Challenges
Structural Confirmation
-
NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), methyl groups (δ 0.8–1.2 ppm), and carbonyl carbons (δ 159–170 ppm).
-
HRMS : Molecular ion peaks match theoretical values (e.g., m/z 440.5 for C₂₄H₂₅N₃O₅).
Yield Optimization Strategies
-
Solvent Selection : Toluene outperforms polar solvents (e.g., DMF) in cyclization steps due to better solubility of intermediates.
-
Stoichiometry : Excess aniline (2 equiv.) drives MCR completion.
-
Temperature Control : Cyclization at 90°C balances reaction rate and byproduct formation.
Table 2 : Impact of Aniline Equivalents on MCR Yield
| Aniline Equivalents | Yield (%) |
|---|---|
| 1.0 | 45 |
| 1.5 | 62 |
| 2.0 | 87 |
| 2.5 | 85 |
Data derived from Lai and Che.
Scalability and Industrial Relevance
The process is scalable to gram-scale with consistent yields (65–70%). Key considerations for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Physical Properties
- Appearance : Typically exists as a solid or semi-solid.
- Solubility : Soluble in organic solvents; limited solubility in water.
Pharmaceutical Development
Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has shown promise in the development of novel pharmaceuticals due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on derivatives of tetrahydrochromeno compounds have demonstrated their ability to inhibit tumor growth in various cancer cell lines. This suggests that this compound could be explored for its potential anticancer effects.
Neuropharmacology
The presence of a dimethylamino group in the compound suggests potential activity as a neuropharmacological agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Case Study: Effects on Serotonin Receptors
Research has shown that certain tetrahydrochromeno derivatives can modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. Investigating the receptor binding affinity of this compound could provide insights into its therapeutic potential.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Synthetic Pathways
The synthesis involves multi-step reactions starting from simpler precursors. The methodologies typically include:
- Nucleophilic substitutions
- Cyclization reactions
These processes can be optimized to increase yield and purity.
Data Tables
Mechanism of Action
The mechanism of action of Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
a. Methyl 4-{7-Fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS 4803-02-5)
- Key Differences: 7-Fluoro vs. 7-methyl substituent: Fluorine’s electronegativity may enhance metabolic stability and binding affinity. 2-(Pyridin-3-ylmethyl) vs.
b. 2-(3-(Diethylamino)propyl)-6-Methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 886164-69-8)
- Key Differences: 6-Methoxy vs. 7-methyl: Methoxy groups improve solubility via hydrogen bonding. Diethylamino vs. dimethylamino: Increased lipophilicity due to longer alkyl chains. 1-Phenyl vs. benzoate ester: The phenyl group may reduce polarity compared to the ester.
- Molecular Formula : C₂₅H₂₈N₂O₄; Molecular Weight: 420.5 .
c. Methyl 1-Methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate
- Key Differences: Benzo[f]chromeno[4,3-b]pyrrole vs. chromeno[2,3-c]pyrrole: Extended aromatic fusion alters electronic properties. Crystal Packing: Weak C–H⋯O interactions in the crystal lattice (space group P21/n) suggest distinct solubility and stability profiles .
Structural Comparison Table
Biological Activity
Methyl 4-{2-[3-(dimethylamino)propyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a chromeno-pyrrol structure with a dimethylamino group and a benzoate moiety. The presence of these functional groups may contribute to its biological properties.
1. Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor effects. For instance, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate demonstrated notable cytotoxicity against various cancer cell lines, leading to DNA damage in sensitive cells . This suggests that this compound may possess similar mechanisms of action.
2. Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that derivatives with structural similarities to the target compound can inhibit AChE effectively . The specific IC50 values and binding affinities would need to be evaluated for the compound .
3. Antimicrobial Properties
Compounds within the same chemical family have shown antibacterial and antifungal activities. For example, related quinoline derivatives exhibited potent activity against various strains of bacteria and fungi . Testing the antimicrobial efficacy of this compound could reveal its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted benzaldehydes with amines (e.g., 3-(dimethylamino)propylamine) to form intermediate pyrrolidine derivatives .
- Step 2 : Cyclization with chromene precursors under basic conditions (e.g., NaH in DMF at 80–100°C) to form the chromeno-pyrrole core .
- Step 3 : Esterification with methyl 4-hydroxybenzoate using coupling agents like DCC/DMAP . Optimization requires adjusting solvent polarity (DMF vs. THF), temperature gradients (e.g., 60°C for cyclization), and stoichiometric ratios (amine:aldehyde = 1.2:1) to improve yields (reported 50–65% in analogs) .
Q. How is structural characterization performed, and what analytical techniques are critical?
Answer : Key techniques include:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm) and confirm stereochemistry .
- HRMS : Validate molecular weight (expected ~460–500 g/mol range for analogs) with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and ester linkages (C-O at 1250 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation of the chromeno-pyrrole core, critical for understanding steric hindrance .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s reactivity in substitution reactions?
Q. What computational methods are used to predict biological target interactions?
Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) via chromeno-pyrrole’s planar structure and hydrogen-bonding substituents (e.g., carbonyl groups) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp86 in COX-2) .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with IC50 values in cytotoxicity assays .
Q. How can contradictory bioactivity data across analogs be resolved?
Answer : Contradictions arise from:
- Structural Variations : Methyl vs. chloro substituents alter logP (e.g., +0.5 for methyl), affecting membrane permeability .
- Assay Conditions : Varying pH (7.4 vs. 6.5) impacts protonation of dimethylamino groups, altering binding affinity by 2–3-fold . Methodological Fixes :
- Standardize assays (e.g., pH 7.4, 37°C).
- Use isogenic cell lines to minimize variability .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (50–75%) in reported analogs?
Answer : Factors include:
- Purification Methods : Column chromatography (SiO2, EtOAc/hexane) vs. recrystallization (ethanol/water) affects purity (61–75% in ).
- Intermediate Stability : Air-sensitive intermediates (e.g., enamine adducts) require inert atmospheres (N2/Ar) to prevent oxidation . Recommendation : Optimize via TLC monitoring and flash chromatography with gradient elution .
Methodological Best Practices
Q. What strategies mitigate degradation during long-term storage?
Answer :
- Storage Conditions : -20°C under argon in amber vials to prevent photodegradation .
- Lyophilization : Stabilizes hygroscopic derivatives (e.g., benzoate esters) with 95% recovery after 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
